Cefathiamidine Impurity 1 Cefathiamidine Impurity 1 An analog of glutaryl-7-amino cephalosporanic acid (GL-7-ACA). Can inhibit and specifically alkylate GL-7-ACA acylase (C130) from Pseudomonas sp.130 by forming a carbon-carbon bond between BA-7-ACA and the C-2 on indole ring of Trp-β4 residue of C130.
Brand Name: Vulcanchem
CAS No.: 26973-80-8
VCID: VC21345979
InChI: InChI=1S/C12H13BrN2O6S/c1-5(16)21-3-6-4-22-11-8(14-7(17)2-13)10(18)15(11)9(6)12(19)20/h8,11H,2-4H2,1H3,(H,14,17)(H,19,20)/t8-,11-/m1/s1
SMILES: CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CBr)SC1)C(=O)O
Molecular Formula: C12H13BrN2O6S
Molecular Weight: 393.21 g/mol

Cefathiamidine Impurity 1

CAS No.: 26973-80-8

Cat. No.: VC21345979

Molecular Formula: C12H13BrN2O6S

Molecular Weight: 393.21 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cefathiamidine Impurity 1 - 26973-80-8

CAS No. 26973-80-8
Molecular Formula C12H13BrN2O6S
Molecular Weight 393.21 g/mol
IUPAC Name (6R,7R)-3-(acetyloxymethyl)-7-[(2-bromoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C12H13BrN2O6S/c1-5(16)21-3-6-4-22-11-8(14-7(17)2-13)10(18)15(11)9(6)12(19)20/h8,11H,2-4H2,1H3,(H,14,17)(H,19,20)/t8-,11-/m1/s1
Standard InChI Key VDMWZOLTJWUSJT-LDYMZIIASA-N
Isomeric SMILES CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CBr)SC1)C(=O)O
SMILES CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CBr)SC1)C(=O)O
Canonical SMILES CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CBr)SC1)C(=O)O
Appearance Off-white Solid

Chemical Properties and Structure

Cefathiamidine Impurity 1 possesses distinct chemical properties that facilitate its identification and characterization in pharmaceutical analysis. Based on available data, this compound has the following key characteristics:

Physical and Chemical Characteristics

The molecular formula of Cefathiamidine Impurity 1 is C12H13BrN2O6S with a molecular weight of 393.22 g/mol . The presence of bromine in the molecule contributes significantly to its reactivity profile and spectroscopic properties. Like its parent compound Cefathiamidine, this impurity likely contains structural elements typical of cephalosporins, including a beta-lactam ring system that is fundamental to the antimicrobial activity of this class of antibiotics.

The structural characteristics of Cefathiamidine Impurity 1 would be expected to include a thiazolidine ring, which is characteristic of cephalosporins, along with a bromoacetyl moiety that contributes to its chemical reactivity. These structural features are significant in understanding the formation pathways of this impurity during the synthesis or degradation of Cefathiamidine.

Comparative Structural Analysis

When analyzing cephalosporin impurities, it is instructive to consider comparative structures. Research on related cephalosporin impurities, such as those of cefotaxime, has demonstrated the importance of advanced analytical techniques in elucidating structural features . Similar to how cefotaxime dimer and trimer impurities have been characterized through spectroscopic methods, Cefathiamidine Impurity 1 would require comprehensive spectroscopic analysis to fully understand its structure.

The following table presents a comparison of Cefathiamidine Impurity 1 with other related Cefathiamidine impurities:

ImpurityCAS NumberMolecular FormulaMolecular Weight (g/mol)
Cefathiamidine Impurity 126973-80-8C12H13BrN2O6S393.22
Cefathiamidine Impurity 2Not specifiedC17H26N4O4S2414.54
Cefathiamidine Impurity 428307-26-8C12H12Cl2N2O6S383.20
Cefathiamidine Impurity 540818-86-8C10H11ClN2O4S290.72
Cefathiamidine Impurity 9802887-17-8C12H12Br2N2O6S472.10

Analytical Methods for Identification and Characterization

The analysis and characterization of pharmaceutical impurities require sophisticated analytical techniques. Based on research in cephalosporin impurities, several methodologies are particularly relevant for the analysis of Cefathiamidine Impurity 1.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) represents a primary analytical tool for the identification and quantification of Cefathiamidine Impurity 1. When analyzing cephalosporin impurities, HPLC methods often require careful optimization of parameters such as column selection, mobile phase composition, and detection wavelength to achieve adequate separation and sensitivity .

For comprehensive analysis, High-Performance Size Exclusion Chromatography (HPSEC) and Reversed-Phase HPLC (RP-HPLC) can be employed in combination to achieve efficient separation and purification, as demonstrated in studies of other cephalosporin impurities . The specific chromatographic conditions would need to be optimized for Cefathiamidine Impurity 1, taking into account its unique chemical properties.

Spectroscopic Methods

Multiple spectroscopic techniques are essential for the comprehensive characterization of Cefathiamidine Impurity 1:

  • UV Spectroscopy: Determining characteristic absorption patterns, particularly in the range of 200-350 nm, which is typical for cephalosporins and their impurities .

  • Infrared Spectroscopy: Analyzing functional group characteristics through ATR (Attenuated Total Reflectance) in the wavenumber range of 600-4,000 cm-1 .

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HR-MS) is crucial for confirming the molecular weight and formula of Cefathiamidine Impurity 1. This technique can also provide insights into fragmentation patterns that help elucidate structural features .

  • Nuclear Magnetic Resonance (NMR): Both one-dimensional (1H and 13C NMR) and two-dimensional techniques (such as COSY, HSQC, and HMBC) are invaluable for determining the exact structure, including connection sites and stereochemical configurations .

Method Validation Considerations

When developing analytical methods for Cefathiamidine Impurity 1, robust validation is essential. Chinese pharmaceutical guidelines emphasize that method robustness should be adequately verified, with predetermined analysis conditions for chromatographic parameters . For impurity analysis, separation techniques like HPLC should ideally be combined with mass spectrometry or diode array detection to comprehensively characterize the impurity .

The relative response factor (RRF) determination is particularly important for accurate quantification of Cefathiamidine Impurity 1. Techniques like HPLC with photodiode array detector and evaporative light scattering detection (HPLC-PDA-ELSD) have proven valuable for determining RRFs of pharmaceutical impurities .

Applications in Pharmaceutical Quality Control

Cefathiamidine Impurity 1 serves several critical functions in pharmaceutical development and quality control processes.

Reference Standards for Quality Control

Comparison with Other Cephalosporin Impurities

Cefathiamidine Impurity 1 can be contextualized within the broader landscape of cephalosporin impurities to better understand its significance and characteristics.

Structural Relationships

Cephalosporin impurities often share common structural elements due to the inherent reactivity of the beta-lactam ring system and other functional groups. Studies of cefotaxime impurities have shown that dimer and trimer formations can occur through specific connection sites, such as amino groups . Similar polymerization mechanisms might be relevant for understanding the formation of Cefathiamidine Impurity 1.

The comparison with other cephalosporin impurities provides valuable context for interpreting spectroscopic data. For example, in the analysis of cefotaxime dimers, specific NMR signals indicated that the 17-NH2 primary amino group was converted to a secondary amino group (17-NH) in the dimer structure . Such transformation patterns could offer insights into the structural characteristics of Cefathiamidine Impurity 1.

Analytical Challenges

The analytical challenges encountered in the characterization of Cefathiamidine Impurity 1 likely parallel those documented for other cephalosporin impurities. Research on cefotaxime impurities highlighted the limitations of certain analytical techniques, such as LC-MS, in confirming connection sites and absolute configurations . These limitations underscore the need for complementary analytical approaches, including comprehensive NMR studies.

The isolation and purification of sufficient quantities of Cefathiamidine Impurity 1 for comprehensive characterization represent significant challenges. Studies of cefotaxime impurities employed a two-step purification process involving HPSEC preparation and RP-HPLC to improve separation efficiency . Similar methodological approaches might be applicable for Cefathiamidine Impurity 1.

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